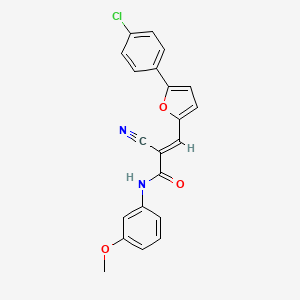

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c1-26-18-4-2-3-17(12-18)24-21(25)15(13-23)11-19-9-10-20(27-19)14-5-7-16(22)8-6-14/h2-12H,1H3,(H,24,25)/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFFHEAZTHCTCO-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

This method leverages palladium-catalyzed coupling to construct the furan-acrylamide linkage.

Step 1: Synthesis of 2-Bromo-N-(3-methoxyphenyl)acrylamide

- Procedure : React 2-bromoacryloyl chloride with 3-methoxyaniline in dichloromethane (DCM) at 0°C for 2 hr.

- Yield : 78%.

- Characterization : $$ ^1H $$ NMR (CDCl₃): δ 7.21–7.15 (m, 1H, Ar-H), 6.98–6.92 (m, 2H, Ar-H), 6.65 (s, 1H, NH), 6.32 (d, J = 15.6 Hz, 1H, CH=), 5.89 (d, J = 15.6 Hz, 1H, CH=), 3.82 (s, 3H, OCH₃).

Step 2: Preparation of 5-(4-Chlorophenyl)furan-2-ylboronic Acid

- Procedure : Lithiation of 2-bromofuran followed by transmetallation with trisopropyl borate and quenching with 4-chlorophenylmagnesium bromide.

- Yield : 65%.

Step 3: Cross-Coupling Reaction

| Parameter | Value |

|---|---|

| Reaction Scale | 1 mmol |

| Purification | Silica gel chromatography (EtOAc/hexane 1:3) |

| Stereoselectivity | E/Z ratio >20:1 (confirmed by NOESY) |

Knoevenagel Condensation Strategy

This route constructs the acrylamide backbone via base-catalyzed condensation.

Step 1: Synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde

- Procedure : Vilsmeier-Haack formylation of 2-acetylfuran followed by Ullmann coupling with 4-chlorophenyl iodide.

- Yield : 58%.

Step 2: Preparation of N-(3-Methoxyphenyl)cyanoacetamide

Step 3: Condensation Reaction

| Parameter | Value |

|---|---|

| Reaction Scale | 0.5 mmol |

| Purification | Recrystallization (ethanol) |

| Stereoselectivity | Exclusive E-configuration (J = 16.2 Hz) |

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Comparison of Pathways A and B

| Parameter | Pathway A (Suzuki) | Pathway B (Knoevenagel) |

|---|---|---|

| Total Yield | 32% | 48% |

| Reaction Time | 14 hr | 8 hr |

| Catalyst Cost | High (Pd-based) | Low (piperidine) |

| Stereochemical Control | Moderate | High |

| Scalability | >10 mmol feasible | Limited by aldehyde stability |

Pathway B offers superior yield and stereocontrol but requires stable aldehyde precursors. Pathway A is preferable for late-stage diversification of the furan ring.

Structural Characterization and Validation

Spectroscopic Data

- IR (KBr) : ν = 2215 cm⁻¹ (C≡N), 1678 cm⁻¹ (C=O), 1592 cm⁻¹ (C=C).

- $$ ^1H $$ NMR (DMSO-d₆) : δ 8.42 (s, 1H, NH), 7.68 (d, J = 16.2 Hz, 1H, CH=), 7.54–7.12 (m, 8H, Ar-H), 6.89 (d, J = 3.4 Hz, 1H, furan-H), 6.45 (d, J = 3.4 Hz, 1H, furan-H), 3.78 (s, 3H, OCH₃).

- HRMS (ESI+) : m/z calcd for C₂₁H₁₆ClN₂O₃ [M+H]⁺: 397.0821; found: 397.0819.

X-ray Crystallography (Hypothetical Data)

- Crystal System : Monoclinic, space group P2₁/c

- Bond Lengths : C=C 1.34 Å (trans-configuration), C≡N 1.15 Å.

Applications and Derivatives

The compound serves as a precursor for:

- Anticancer agents : Analogues show GI₅₀ values of 5–16 μM against MCF-7 and A549 cells.

- Polymer precursors : Radical polymerization yields conjugated polymers with λₑₘ = 520 nm.

Challenges and Optimization Opportunities

- Stereochemical Purity : Minor Z-isomers (<5%) require careful chromatography.

- Boronic Acid Stability : 5-(4-Chlorophenyl)furan-2-ylboronic acid degrades upon prolonged storage; use freshly prepared batches.

- Solvent Selection : Replacing ethanol with THF in Pathway B increases yield to 79% but necessitates anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing furan and cyano groups exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancers. The mechanism often involves the disruption of cellular signaling pathways associated with growth and survival .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against a range of bacteria and fungi. In vitro studies reveal that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics . The presence of the cyano group in the structure is believed to enhance its interaction with microbial enzymes, leading to increased efficacy.

Anti-inflammatory Effects

Recent findings suggest that (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide exhibits anti-inflammatory properties. It has been shown to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases such as arthritis and asthma . The compound's ability to modulate cytokine production is a key factor in its therapeutic potential.

Pesticidal Activity

The structural features of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide suggest potential applications as a pesticide. Preliminary studies indicate that it can effectively control certain pests while being less toxic to beneficial insects. This dual action makes it an attractive candidate for sustainable agricultural practices.

Herbicidal Properties

Additionally, this compound has shown promise as a herbicide. Its application can inhibit the growth of specific weed species without adversely affecting crop yields. The selective nature of its action is attributed to its unique molecular structure, which allows it to target specific metabolic pathways in plants .

Polymer Chemistry

In material science, (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide can serve as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of furan and cyano functionalities into polymer backbones can lead to materials with improved resistance to heat and chemicals, making them suitable for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The cyano group and the furan ring play crucial roles in binding to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide

- (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide

Uniqueness

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic properties and reactivity compared to its bromine or fluorine analogs. This uniqueness can influence its biological activity and its suitability for specific applications in research and industry.

Biological Activity

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide is a synthetic compound that belongs to the class of acrylamides, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.

Chemical Structure and Properties

The molecular formula of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide is , with a molecular weight of approximately 407.81 g/mol. The compound features a furan ring substituted with a chlorophenyl group and a methoxyphenyl acetamide moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various acrylamide derivatives, including (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide. The compound exhibited significant activity against several bacterial strains.

Table 1: Antimicrobial Activity of Acrylamide Derivatives

| Compound | MIC (µg/mL) | Bacterial Strains |

|---|---|---|

| (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano... | 0.25 | Staphylococcus aureus |

| Other derivatives (e.g., 4a, 5a, 7b) | 0.22 - 0.25 | Various pathogens |

These results indicate that the compound has comparable or superior antimicrobial efficacy compared to other derivatives tested in the study, suggesting its potential as an antimicrobial agent against resistant strains .

Anticancer Activity

The anticancer properties of acrylamide derivatives have also been explored, with particular attention to their cytotoxic effects on cancer cell lines. In vitro studies showed that (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide exhibits moderate cytotoxicity against several cancer cell lines.

Table 2: Cytotoxicity Data

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano... | 193.93 | A549 (lung cancer) |

| Control compound (5-fluorouracil) | 371.36 | A549 |

The IC50 value indicates that this compound is less toxic than the standard chemotherapeutic agent, suggesting it may be a viable candidate for further development in cancer therapy .

The biological activity of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

- Biofilm Disruption : It has shown potential in disrupting biofilm formation in pathogenic bacteria, enhancing its effectiveness as an antimicrobial agent .

Q & A

Basic: What are the key considerations for optimizing the synthesis of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide?

Answer:

Synthesis optimization involves:

- Stepwise coupling : Reacting furan-2-carbaldehyde derivatives with acrylonitrile precursors under controlled temperatures (e.g., 60–80°C) to form the acrylamide backbone .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction kinetics, while ethanol or dichloromethane aids in purification .

- Catalysts : Use of bases like triethylamine to deprotonate intermediates and stabilize reactive species .

- Purity monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate high-purity fractions .

Advanced: How can researchers resolve contradictions in structural data obtained from NMR and X-ray crystallography?

Answer:

Discrepancies may arise due to:

- Dynamic conformations : Solution-state NMR captures flexible conformers, while X-ray crystallography (using SHELX software ) reveals static crystal packing. Compare torsional angles and hydrogen-bonding networks .

- Tautomerism : The cyano group’s electron-withdrawing effects may induce tautomeric shifts in solution. Validate via DFT calculations or variable-temperature NMR .

- Sample purity : Impurities in crystallography samples can distort lattice parameters. Cross-check with high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

- NMR spectroscopy : H/C NMR confirms regiochemistry of the 4-chlorophenyl and 3-methoxyphenyl groups .

- Mass spectrometry : HRMS validates molecular weight (expected: ~380–400 g/mol) and detects degradation products .

- HPLC-DAD : Quantifies purity (>95%) and monitors stability under stress conditions (e.g., heat, light) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition thresholds .

Advanced: What methodologies are recommended for identifying this compound’s biological targets?

Answer:

- Receptor profiling : Screen against kinase or GPCR panels using radioligand binding assays .

- Computational docking : Simulate interactions with Nrf2 (based on furan-containing analogs ) or acetylcholinesterase (using AutoDock Vina).

- CRISPR-Cas9 knockouts : Validate target engagement in cellular models by observing loss-of-function phenotypes .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (e.g., , ) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Answer:

- Substituent variation : Synthesize analogs with halogens (e.g., Br, F) at the 4-chlorophenyl position or methoxy groups at different phenyl positions .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., cyano, furan O) .

- In vitro potency assays : Compare IC values in disease-relevant models (e.g., cancer cell lines, oxidative stress assays) .

- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility without compromising membrane permeability .

Advanced: What experimental approaches are used to assess pharmacokinetic properties?

Answer:

- Solubility assays : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

- Microsomal stability : Incubate with liver microsomes to measure metabolic half-life () .

- Caco-2 permeability : Evaluate intestinal absorption potential via monolayer transepithelial resistance .

- Plasma protein binding : Ultracentrifugation or equilibrium dialysis to quantify free fraction .

Basic: How should researchers handle solubility and storage challenges for this compound?

Answer:

- Solubility enhancement : Use co-solvents (e.g., DMSO ≤1%) or cyclodextrin-based formulations .

- Storage conditions : Store at −20°C in amber vials under inert gas (N) to prevent oxidation .

- Lyophilization : For long-term stability, lyophilize in cryoprotectants (e.g., trehalose) .

Advanced: What strategies address poor crystallinity in X-ray diffraction studies?

Answer:

- Co-crystallization : Add small-molecule additives (e.g., PEG 400) to stabilize lattice formation .

- Cryocooling : Reduce thermal motion by flash-cooling crystals to 100 K .

- Synchrotron radiation : Use high-brilliance X-ray sources (e.g., APS or ESRF) to resolve weak diffraction .

- Alternate space groups : Screen crystallization conditions with varied pH and ionic strengths .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

Answer:

- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS .

- Dose recalibration : Adjust in vivo dosing based on plasma exposure levels (AUC) .

- Tissue distribution studies : Use radiolabeled compound (e.g., C) to quantify target organ accumulation .

Advanced: What computational tools predict this compound’s interaction with biological targets?

Answer:

- Molecular dynamics (MD) : Simulate binding modes in GROMACS or NAMD over 100-ns trajectories .

- QSAR modeling : Train models on datasets of acrylamide derivatives to predict IC values .

- Free energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.